molecular formula C11H14BrClFNO B2798230 2-(7-Bromo-5-fluoro-3,4-dihydro-2H-chromen-6-yl)ethanamine;hydrochloride CAS No. 2580252-59-9

2-(7-Bromo-5-fluoro-3,4-dihydro-2H-chromen-6-yl)ethanamine;hydrochloride

Cat. No.: B2798230
CAS No.: 2580252-59-9
M. Wt: 310.59
InChI Key: WVNIYPIMYNBQJD-UHFFFAOYSA-N
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Description

2-(7-Bromo-5-fluoro-3,4-dihydro-2H-chromen-6-yl)ethanamine;hydrochloride is a useful research compound. Its molecular formula is C11H14BrClFNO and its molecular weight is 310.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

A series of biologically active derivatives have been synthesized, including 3-[(2R*)-2-[(2S*)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]-urea/thiourea derivatives. These compounds exhibited moderate to excellent antimicrobial activities against both bacterial and fungal strains, highlighting their potential in antimicrobial research (Mannam et al., 2020).

Chemical Properties and Synthesis Techniques

The synthesis and properties of various 2H-chromenes, including 4-chloro, 4-bromo, and 3-bromo-2H-chromenes, have been studied. These compounds are important intermediates in the synthesis of various biologically active molecules (Hofmann & Salbeck, 1971).

Pharmaceutical Ingredient Synthesis

The compound has been used as a building block in the synthesis of active pharmaceutical ingredients, such as dl-nebivolol. The synthesis involved separation and refinement processes to obtain specific stereoisomers (Rousselin, Lauréano, & Clavel, 2015).

Iron-Catalyzed Synthesis for Functionalized Derivatives

An iron-catalyzed intramolecular alkyne-aldehyde metathesis strategy has been developed to produce functionalized 2H-chromene derivatives. This method is environmentally friendly and compatible with various functional groups, further expanding the utility of 2H-chromenes in chemical synthesis (Bera et al., 2011).

Synthesis of Chroman Derivatives

Innovative methods have been developed for the synthesis of novel 2,3,4-trisubstituted chromanes, demonstrating the versatility of 2H-chromenes in creating complex molecular structures (Korotaev et al., 2017).

Photophysical Studies

Studies on novel coumarin pyrazoline moieties combined with tetrazoles revealed their potential in photonic and electronic devices. These studies emphasize the role of chromen-2-one derivatives in developing new materials for technological applications (Kumbar et al., 2018).

Antimicrobial Screening

Bromo-2-fluorobenzaldehyde, when treated with hydroxyacetophenones, yields chalcones that exhibit antimicrobial activities. This application underscores the relevance of these compounds in the development of new antimicrobial agents (Jagadhani, Kundalikar, & Karale, 2014).

Properties

IUPAC Name

2-(7-bromo-5-fluoro-3,4-dihydro-2H-chromen-6-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO.ClH/c12-9-6-10-8(2-1-5-15-10)11(13)7(9)3-4-14;/h6H,1-5,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNIYPIMYNBQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=C(C=C2OC1)Br)CCN)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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